6-Chlorobenzo[d]thiazole-2-carbonitrile 6-Chlorobenzo[d]thiazole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 26649-59-2
VCID: VC7032797
InChI: InChI=1S/C8H3ClN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H
SMILES: C1=CC2=C(C=C1Cl)SC(=N2)C#N
Molecular Formula: C8H3ClN2S
Molecular Weight: 194.64 g/mol

6-Chlorobenzo[d]thiazole-2-carbonitrile

CAS No.: 26649-59-2

Cat. No.: VC7032797

Molecular Formula: C8H3ClN2S

Molecular Weight: 194.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chlorobenzo[d]thiazole-2-carbonitrile - 26649-59-2

Specification

CAS No. 26649-59-2
Molecular Formula C8H3ClN2S
Molecular Weight 194.64 g/mol
IUPAC Name 5-chloro-1,3-benzothiazole-2-carbonitrile
Standard InChI InChI=1S/C8H3ClN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H
Standard InChI Key JOWAIOKHMQTODJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)SC(=N2)C#N
Canonical SMILES C1=CC2=C(C=C1Cl)N=C(S2)C#N

Introduction

6-Chlorobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that features a benzothiazole core substituted with a chlorine atom at the 6th position and a cyano group (-CN) at the 2nd position. This compound belongs to the class of benzothiazoles, which are widely studied for their diverse applications in medicinal chemistry, material science, and agrochemicals.

Synthesis

The synthesis of 6-Chlorobenzo[d]thiazole-2-carbonitrile typically involves the cyclization of precursors containing sulfur and nitrogen atoms. A common synthetic route includes:

  • Starting Materials: Substituted anilines, thionyl chloride, and cyanogen bromide.

  • Cyclization Reaction: The reaction proceeds via a condensation mechanism to form the benzothiazole ring.

  • Substitution: Chlorination at the 6th position can be achieved using reagents like phosphorus oxychloride (POCl₃) under controlled conditions.

Medicinal Chemistry

Benzothiazole derivatives, including 6-Chlorobenzo[d]thiazole-2-carbonitrile, are extensively explored for their biological activities:

  • Antimicrobial Activity: Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

  • Anticancer Potential: Benzothiazoles are known to interact with biological targets such as DNA and enzymes, making them candidates for anticancer drug development .

Material Science

This compound can serve as a precursor for the development of advanced materials, such as organic semiconductors or dyes.

Agrochemicals

Benzothiazole derivatives are used in pesticides and herbicides due to their ability to disrupt biological pathways in pests.

Antimicrobial Activity

Studies on benzothiazole derivatives indicate that halogenated compounds like 6-Chlorobenzo[d]thiazole-2-carbonitrile exhibit enhanced antimicrobial properties due to their ability to penetrate microbial membranes and inhibit enzymatic processes .

Enzyme Inhibition

Benzothiazoles have been shown to inhibit enzymes such as acetylcholinesterase (AChE), making them relevant for neurodegenerative diseases like Alzheimer's .

Research Findings

Recent studies highlight the potential of benzothiazole derivatives:

  • Docking Studies: Computational modeling has revealed strong binding affinities of benzothiazoles to biological targets, supporting their therapeutic applications .

  • Cytotoxicity Assays: Derivatives of benzothiazoles have demonstrated selective cytotoxicity against cancer cell lines such as MCF7 (breast cancer) .

Safety and Environmental Impact

While benzothiazoles are valuable in various applications, their environmental persistence raises concerns:

  • Toxicity: Some derivatives may exhibit toxicity toward aquatic organisms.

  • Biodegradability: Limited biodegradability necessitates careful handling during industrial use.

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